Pitolisant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Approved Use and Mechanism of Action:

Pitolisant is a medication approved by the US Food and Drug Administration (FDA) in 2019 for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness (EDS) and cataplexy (sudden muscle weakness triggered by emotions). It works by blocking histamine H3 receptors in the brain, which are involved in inhibiting the release of other neurotransmitters like histamine and norepinephrine. This increased release promotes wakefulness and alertness [, ].

Research on Efficacy in Narcolepsy:

Numerous clinical trials have shown the efficacy of pitolisant in improving symptoms of narcolepsy. Studies have demonstrated its effectiveness in reducing EDS, improving sleep quality, and decreasing the frequency of cataplexy attacks compared to placebo [, , ]. Additionally, research suggests that pitolisant may be beneficial for treating other narcolepsy symptoms like hallucinations and sleep paralysis [].

Safety and Long-Term Use:

While generally well-tolerated, some studies have reported side effects associated with pitolisant, such as headaches, dizziness, and insomnia []. Long-term safety data is still accumulating, however, one study found that pitolisant's effectiveness and safety profile remain consistent over extended use (up to 1 year) in patients with narcolepsy [].

Exploring Potential for Other Conditions:

Given its mechanism of action and promising results in narcolepsy, researchers are exploring the potential application of pitolisant for treating other conditions characterized by excessive sleepiness or cognitive decline. These areas of investigation include Alzheimer's disease, Parkinson's disease, and major depressive disorder with a focus on understanding its effectiveness and safety in these contexts [].

Pitolisant is a medication primarily used to treat excessive daytime sleepiness associated with narcolepsy, including cases with or without cataplexy. It is marketed under the brand names Wakix and Ozawade and represents the first drug in its class as a histamine H3 receptor inverse agonist. By blocking the action of endogenous histamine at the H3 receptor, Pitolisant enhances wakefulness by increasing the activity of histaminergic neurons in the brain. This mechanism distinguishes it from traditional stimulants, offering a unique approach to managing narcolepsy symptoms while minimizing side effects and abuse potential .

Pitolisant works by blocking or inhibiting histamine H3 receptors in the brain []. Histamine is a neurotransmitter that regulates wakefulness and sleep-wake cycles. H3 receptors act as brakes on histaminergic neurons, reducing their activity. By blocking these receptors, Pitolisant allows for increased histamine signaling, promoting wakefulness and alertness [].

Clinical trials have shown Pitolisant to be generally well-tolerated, with the most common side effects being insomnia, nausea, and anxiety []. However, some safety concerns exist:

- QT prolongation: Pitolisant can affect the electrical activity of the heart, potentially leading to rhythm disturbances []. This risk is higher in patients with pre-existing heart conditions or those taking medications that also prolong the QT interval.

- Limited data in specific populations: Safety data for Pitolisant use in pregnant or breastfeeding women, children, and individuals with severe liver or kidney disease is limited [].

Pitolisant functions as a selective antagonist and inverse agonist of the histamine H3 receptor. Its chemical structure allows it to bind competitively at this receptor, inhibiting the auto-inhibitory effects of endogenous histamine, which normally suppresses histamine release. The binding interactions involve forming a salt bridge with Glu206 and hydrogen bonding with Tyr374 within the receptor's transmembrane core . This action results in increased release of neurotransmitters such as acetylcholine and noradrenaline, contributing to its stimulant effects .

Pitolisant exhibits high affinity for the histamine H3 receptor, with an inhibition constant (Ki) of approximately 0.16 nM and an effective concentration (EC50) of 1.5 nM. It also shows significant selectivity for this receptor over other histamine subtypes . Additionally, Pitolisant interacts with sigma receptors and has moderate affinity for serotonin 5HT2A and dopamine D3 receptors, although it does not significantly increase dopamine release in areas associated with addiction risk . This unique profile suggests that Pitolisant can enhance wakefulness without the typical risks associated with traditional stimulants.

Pitolisant is primarily indicated for treating excessive daytime sleepiness in adults with narcolepsy. Its approval by health authorities such as the European Medicines Agency in March 2016 and the U.S. Food and Drug Administration in August 2019 underscores its significance as a therapeutic option for patients suffering from this condition . Additionally, due to its unique mechanism of action, ongoing research may explore its potential applications in other disorders characterized by sleep disturbances or cognitive impairment.

Several compounds share similarities with Pitolisant in terms of their pharmacological effects or mechanisms of action:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Modafinil | Dopamine reuptake inhibitor | Less selective than Pitolisant; potential for abuse |

| Armodafinil | Dopamine reuptake inhibitor | Enantiomer of Modafinil; similar effects |

| Sodium Oxybate | GABA-B receptor agonist | Used for both excessive daytime sleepiness and cataplexy; controlled substance |

| Amphetamines | Release of norepinephrine and dopamine | High potential for abuse; traditional stimulant |

Uniqueness of Pitolisant: Unlike these compounds, Pitolisant specifically targets the histamine H3 receptor as an inverse agonist, enhancing wakefulness without significant stimulant effects on dopamine pathways associated with addiction risk . This makes it particularly suitable for patients who require treatment for narcolepsy without the side effects linked to more conventional stimulants.

Molecular Formula and Weight

Pitolisant possesses the molecular formula Carbon seventeen Hydrogen twenty-six Chlorine Nitrogen Oxygen (C₁₇H₂₆ClNO) with a molecular weight of 295.85 grams per mole [1]. The compound exhibits a complex organic structure incorporating multiple functional groups that contribute to its unique pharmacological properties [1] [2]. The molecular mass determination has been confirmed through various analytical techniques including mass spectrometry and crystallographic analysis [2] [3].

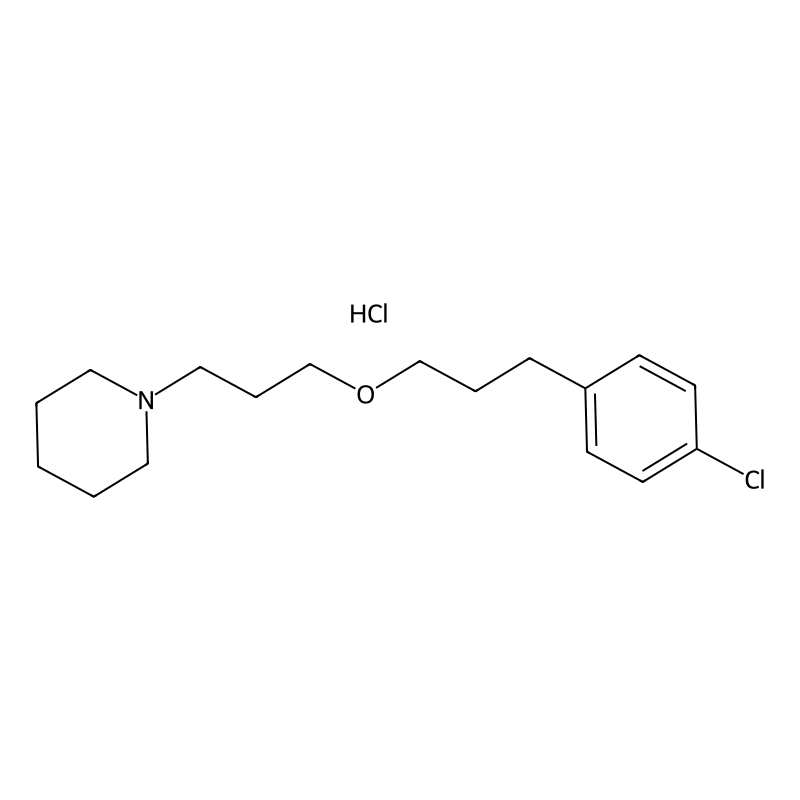

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry systematic name for pitolisant is 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine [2] [3]. This nomenclature reflects the compound's structural organization, beginning with the piperidine ring system and extending through the propyl chain to the chlorophenyl terminal group [2]. The Chemical Abstracts Service registry number for pitolisant is 362665-56-3, providing unambiguous identification in chemical databases [2] [3]. The compound's Simplified Molecular Input Line Entry System representation is ClC1=CC=C(CCCOCCCN2CCCCC2)C=C1, which encodes the complete molecular structure in a linear format [1].

Structural Features and Functional Groups

Pitolisant contains several distinct structural elements that define its chemical behavior [1] [2]. The molecule features a piperidine ring, which is a six-membered saturated heterocyclic amine containing one nitrogen atom [2]. This ring system serves as the basic nitrogen center of the molecule [1]. Connected to the piperidine nitrogen is a three-carbon propyl chain that terminates in an ether linkage [2]. The ether oxygen connects to another three-carbon propyl chain, which in turn attaches to a para-chlorophenyl group [1] [2]. The para-chlorophenyl moiety consists of a benzene ring with a chlorine substituent in the fourth position relative to the propyl attachment point [2].

Physicochemical Characterization

Physical State and Appearance

Pitolisant exists as a white or almost white crystalline powder under standard conditions [4] [5]. The compound forms well-defined crystalline structures that have been characterized through X-ray crystallography [6]. The crystalline material exhibits a monoclinic crystal system with space group P₂₁, representing the stable polymorphic form [6] [5]. Powder X-ray diffraction studies have confirmed the crystalline nature and provided detailed structural information about the solid-state organization [6].

Solubility Profile in Various Solvents

Pitolisant demonstrates highly variable solubility characteristics depending on the solvent system [4] [5]. The compound exhibits very high solubility in water, making it readily dissolvable in aqueous media [4] [5]. Similarly, pitolisant shows very high solubility in ethanol, indicating favorable interactions with polar protic solvents [4] [5]. The compound also displays very high solubility in methylene chloride, suggesting compatibility with chlorinated organic solvents [4] [5]. In contrast, pitolisant is practically insoluble in cyclohexane, reflecting poor compatibility with nonpolar hydrocarbon solvents [4] [5].

| Solvent | Solubility Classification |

|---|---|

| Water | Very soluble |

| Ethanol | Very soluble |

| Methylene Chloride | Very soluble |

| Cyclohexane | Practically insoluble |

Negative Logarithm of Acid Dissociation Constant and Ionization Properties

The ionization behavior of pitolisant is governed by the presence of the tertiary amine nitrogen in the piperidine ring [7]. As a basic compound, pitolisant can accept protons under appropriate pH conditions, forming a positively charged ammonium species [7]. The tertiary amine character of the piperidine nitrogen influences the compound's ionization constant, though specific experimental negative logarithm of acid dissociation constant values for pitolisant have not been extensively reported in the literature [8] [9]. The ionization state of pitolisant significantly affects its solubility, stability, and interactions with other molecules [8] [9].

Partition and Distribution Coefficients

The lipophilicity of pitolisant, typically expressed as the logarithm of the partition coefficient between octanol and water, influences its membrane permeability and biological distribution [10] [11]. While specific experimental partition coefficient values for pitolisant are not extensively documented, the compound's structure suggests moderate lipophilicity due to the presence of both hydrophobic aromatic and aliphatic regions and hydrophilic amine functionality [12]. The distribution coefficient, which accounts for ionization effects, varies with pH and is particularly relevant for understanding pitolisant's behavior under physiological conditions [10] [11].

Hygroscopicity and Thermal Behavior

Pitolisant exhibits hygroscopic properties, as confirmed through dynamic vapor sorption studies [5]. This hygroscopicity necessitates careful control of water content in pharmaceutical specifications [5]. Thermal analysis reveals that pitolisant has a melting point of 119 degrees Celsius [6]. Differential scanning calorimetry studies demonstrate that the compound shows a sharp melting endotherm when heated, followed by crystallization exotherms during cooling [6]. Variable-temperature powder X-ray diffraction experiments have identified multiple polymorphic forms that appear during thermal cycling [6]. Form I represents the stable polymorph at room temperature, while Forms II and III are metastable variants that can be generated through melt crystallization but eventually convert back to Form I [6].

Salt Forms and Derivatives

Pitolisant Hydrochloride Properties

Pitolisant hydrochloride represents the most extensively studied salt form of the compound [13] [4]. The hydrochloride salt has the molecular formula C₁₇H₂₇Cl₂NO and a molecular weight of 332.308 grams per mole [13]. The Chemical Abstracts Service number for pitolisant hydrochloride is 903576-44-3 [13]. This salt form maintains the white or almost white crystalline powder appearance of the parent compound [4]. The hydrochloride salt demonstrates enhanced water solubility compared to alternative salt forms [4] [14]. Crystallographic analysis reveals that pitolisant hydrochloride adopts a monoclinic P₂₁ crystal structure with characteristic unit cell parameters [6]. The compound can exist in various hydrated states, with water content ranging from 2.7 to 6.5 percent for the monohydrate form [4] [14]. Higher hydrated forms have been identified, including sesquihydrate, dihydrate, hemipentahydrate, and pentahydrate variants, with water contents reaching up to 21.2 percent [4] [14].

Comparative Analysis of Different Salt Forms

Multiple salt forms of pitolisant have been investigated to optimize physicochemical properties [4] [14]. Pitolisant oxalate represents an alternative salt form with distinct solubility and stability characteristics compared to the hydrochloride [4] [14]. The oxalate salt demonstrates different aqueous solubility properties and exhibits altered stability profiles [4] [14]. Pitolisant maleate has also been prepared and characterized, showing unique physicochemical properties that distinguish it from both hydrochloride and oxalate forms [4] [14]. Additional salt forms under investigation include pitolisant fumarate and pitolisant hydrobromide, though comprehensive characterization data for these variants remain limited [14].

| Salt Form | Molecular Formula | Molecular Weight (g/mol) | Solubility Profile | Stability Characteristics |

|---|---|---|---|---|

| Hydrochloride | C₁₇H₂₇Cl₂NO | 332.308 | Very soluble in water | Stable polymorphic form |

| Oxalate | C₁₇H₂₆ClNO·C₂H₂O₄ | 385.90 | Different solubility profile | Different stability profile |

| Maleate | C₁₇H₂₆ClNO·C₄H₄O₄ | 411.94 | Different solubility profile | Different stability profile |

| Fumarate | C₁₇H₂₆ClNO·C₄H₄O₄ | 411.94 | Under investigation | Under investigation |

| Hydrobromide | C₁₇H₂₆ClNO·HBr | 376.76 | Under investigation | Under investigation |

The synthesis of pitolisant hydrochloride involves several key starting materials and intermediates, each playing a crucial role in different synthetic approaches. Piperidine serves as the primary nitrogen-containing starting material across all synthetic routes, offering the essential six-membered saturated heterocycle that forms the core structural element of the final molecule [1] [2] [3]. This compound is readily available commercially and provides the foundation for constructing the propyl chain that will ultimately connect to the chlorophenyl ether moiety.

1-Bromo-3-chloropropane represents a significant advancement in synthetic efficiency, serving as a dual-functional alkylating agent in modern synthetic approaches [1] [4]. This bifunctional compound enables the formation of the novel 4-azaspiro[3.5]nonan-4-ium bromide intermediate through an intramolecular cyclization reaction with piperidine. The spiro intermediate represents a breakthrough in pitolisant synthesis, offering improved yields and economic advantages over traditional approaches.

Traditional synthetic routes have employed 3-chloropropanol as a starting material, which reacts with piperidine to form 3-(piperidin-1-yl)propan-1-ol [1] [2]. However, this approach suffers from lower yields and requires expensive reagents in subsequent steps. The alcohol intermediate must then undergo nucleophilic substitution with activated derivatives of 3-(4-chlorophenyl)propanol.

3-(4-Chlorophenyl)propanoic acid serves as the precursor for preparing 3-(4-chlorophenyl)propan-1-ol, a crucial intermediate for alkylation reactions [2]. The carboxylic acid can be converted to the corresponding alcohol through a reduction sequence involving acid chloride or anhydride formation followed by reduction with borohydride reagents. This pathway avoids the formation of deschloro impurities that can arise from alternative synthetic approaches.

The most expensive intermediate in traditional routes is 3-(4-chlorophenyl)propyl methanesulfonate, which serves as an activated alkylating agent [1] [2]. Despite its effectiveness, the high cost and difficulty in purification make this intermediate economically disadvantageous for large-scale production.

Classical Synthetic Pathways

Classical synthetic pathways for pitolisant hydrochloride have been extensively documented in the literature, with each approach presenting distinct advantages and limitations. The earliest reported synthetic route involves a two-step process beginning with the reaction of piperidine and 3-chloropropanol in the presence of potassium iodide [1]. This initial step yields 3-(piperidin-1-yl)propan-1-ol with approximately 60% efficiency. The second step involves nucleophilic substitution between the alcohol intermediate and 3-(4-chlorophenyl)propyl methanesulfonate in the presence of sodium hydride and 15-crown-5 ether, achieving only 56% yield.

A three-step variant expands upon this approach by incorporating an additional salt formation step using gaseous hydrochloric acid [1] [2]. While this modification provides better control over the final product purification, the overall yield remains below 40% due to the poor efficiency of the final salification step. The requirement for crown ether as a phase transfer catalyst adds significant cost and complexity to the purification process.

More recent classical approaches have attempted to address the economic limitations by developing alternative preparations of the methanesulfonate intermediate [1]. A five-step route starting from 3-(4-chlorophenyl)propanoic acid involves sequential reduction, protection, and activation steps. However, the increased number of synthetic operations results in reduced overall efficiency and higher waste generation.

An alternative classical approach utilizes bromo- or chloro-substituted intermediates generated through reaction of piperidine with bis-halogenated compounds [1] [4]. While this method reduces the number of synthetic steps, it suffers from the formation of dimeric byproducts that are difficult to remove during workup procedures. Additionally, the use of toxic solvents such as dimethylformamide or dimethylacetamide raises safety and environmental concerns.

Alternative Synthesis Strategies

Modern alternative synthesis strategies have focused on improving atom economy, reducing toxic solvent usage, and enhancing overall process efficiency. The most significant advancement involves the development of a novel two-step synthesis utilizing 1-bromo-3-chloropropane as a bifunctional alkylating agent [1] [4]. This approach enables the direct formation of the spiro intermediate 4-azaspiro[3.5]nonan-4-ium bromide through an intramolecular cyclization reaction.

The spiro intermediate formation occurs under mild conditions using inorganic bases such as potassium carbonate in aprotic solvents like acetonitrile or xylene [1] [4]. The reaction proceeds efficiently at temperatures between 30-90°C under inert atmosphere conditions. The resulting spiro compound undergoes selective ring opening with 3-(4-chlorophenyl)propan-1-ol in the presence of potassium tert-butoxide to yield pitolisant directly as the hydrochloride salt following acid workup.

This alternative strategy offers several advantages over classical approaches. The overall yield reaches approximately 83%, representing a significant improvement over traditional methods [1] [4]. The elimination of expensive reagents such as crown ethers and methanesulfonate intermediates reduces production costs substantially. Furthermore, the process requires only readily available and economical starting materials.

Green chemistry principles have been incorporated into alternative synthesis strategies through careful solvent selection and waste minimization. The preferred solvents include acetonitrile and tetrahydrofuran, which offer improved environmental profiles compared to traditional choices like dimethylformamide or dimethylacetamide [1] [4]. The reaction conditions have been optimized to minimize energy requirements while maintaining high selectivity and yield.

Process intensification strategies have been explored to enhance the efficiency of alternative synthetic routes. These include the development of continuous flow methodologies that enable better heat and mass transfer, improved reaction control, and reduced residence times. Microreactor technology has shown promise for the controlled formation of the spiro intermediate, offering enhanced safety and scalability potential.

Hazards in Traditional Manufacturing Processes

Traditional manufacturing processes for pitolisant synthesis present several significant hazards that must be carefully managed to ensure worker safety and environmental protection. The use of dimethylformamide and dimethylacetamide in classical synthetic routes poses serious health risks due to their classification as reproductive toxins and potential carcinogens [1] [5] [6]. These solvents require specialized handling procedures, including enhanced ventilation systems, personal protective equipment, and regular health monitoring of exposed workers.

Sodium hydride, commonly employed as a base in traditional alkylation reactions, presents multiple hazards including extreme reactivity with water, formation of flammable hydrogen gas, and caustic properties [1] [2]. Storage and handling of sodium hydride require anhydrous conditions, inert atmosphere protection, and specialized fire suppression systems. Worker training must emphasize the dangers of moisture exposure and proper emergency response procedures.

The preparation and use of acid chlorides in intermediate synthesis steps introduce additional hazards related to corrosive and moisture-sensitive compounds [2]. Thionyl chloride, oxalyl chloride, and phosphorus oxychloride are commonly used chlorinating agents that release toxic gases upon hydrolysis and can cause severe chemical burns. These reagents require specialized containment systems and waste treatment protocols to prevent environmental release.

Crown ethers, particularly 15-crown-5, present challenges related to their persistence in biological systems and potential for bioaccumulation [1]. While not acutely toxic, these compounds are difficult to remove completely during purification and may accumulate in waste streams. Their high cost also creates economic pressure to maximize recovery and reuse, potentially leading to cross-contamination issues.

Thermal hazards associated with traditional processes include exothermic reactions that may lead to temperature excursions and potential runaway reactions [5]. The formation of the spiro intermediate and subsequent ring-opening reactions can generate significant heat, requiring careful temperature control and emergency cooling capabilities. Process safety studies are essential to establish safe operating parameters and identify potential failure modes.

Waste management presents ongoing challenges in traditional manufacturing processes due to the generation of multiple byproducts and the use of toxic solvents [1] [5]. Halogenated waste streams require specialized disposal methods, while toxic solvents necessitate recovery and recycling systems to minimize environmental impact. The formation of dimeric byproducts in some synthetic routes creates additional purification burdens and waste generation.

Industrial Manufacturing Processes

Scale-up Challenges and Solutions

Industrial scale-up of pitolisant synthesis presents numerous challenges that require systematic engineering solutions and careful process optimization. Heat management represents one of the most critical scale-up considerations, particularly during the formation of the spiro intermediate and subsequent ring-opening reactions [7]. As reaction volumes increase from laboratory to production scale, the surface area to volume ratio decreases significantly, potentially leading to inadequate heat removal and temperature excursions.

The solution to heat management challenges involves implementing robust temperature control systems with multiple redundant cooling circuits [7]. Jacketed reactors with efficient heat transfer fluids enable precise temperature control, while internal cooling coils provide additional heat removal capacity during highly exothermic reactions. Process control systems must include automatic temperature monitoring with emergency cooling capabilities and reactor dumping systems for runaway reaction scenarios.

Mass transfer limitations become increasingly significant at larger scales, particularly for heterogeneous reactions involving solid bases such as potassium carbonate [1] [7]. Inadequate mixing can lead to concentration gradients, reduced reaction rates, and decreased selectivity. Industrial solutions include the implementation of high-efficiency agitation systems with optimized impeller designs, baffling arrangements, and appropriate power input calculations.

Solvent handling and recovery systems require careful design to manage the large volumes of organic solvents used in industrial pitolisant production [7]. Distillation systems must be properly sized to handle the specific solvent mixtures encountered, while phase separation equipment requires adequate residence time for complete separation of aqueous and organic phases. Solvent recovery systems should achieve greater than 95% recovery efficiency to maintain economic viability.

Quality control challenges at industrial scale include ensuring consistent product quality across large batch sizes and managing the increased complexity of analytical testing [7]. Solutions involve implementing robust sampling protocols that provide representative samples from large reaction volumes, developing rapid analytical methods for real-time process monitoring, and establishing statistical process control systems to identify trends and deviations.

Equipment corrosion represents a significant challenge when handling hydrogen halide byproducts and acidic reaction conditions [7]. Industrial solutions require the selection of appropriate materials of construction, including hastelloy or tantalum-lined equipment for highly corrosive environments. Regular inspection and maintenance protocols must be established to monitor equipment integrity and prevent catastrophic failures.

Process Optimization Parameters

Process optimization for industrial pitolisant manufacturing requires systematic evaluation of multiple interdependent parameters to achieve optimal yield, selectivity, and economic performance. Temperature optimization involves establishing optimal reaction temperatures for each synthetic step while considering both kinetic and thermodynamic factors [1] [4] [7]. The spiro intermediate formation shows optimal performance at 60-80°C, balancing reaction rate with thermal stability of intermediates.

Solvent selection significantly impacts both reaction performance and downstream processing requirements [7]. Acetonitrile has emerged as the preferred solvent for spiro intermediate formation due to its optimal solvating properties, moderate boiling point facilitating recovery, and improved environmental profile compared to dimethylformamide alternatives [1] [4]. Tetrahydrofuran provides optimal performance for the ring-opening reaction, offering enhanced solubility for the potassium tert-butoxide base while maintaining chemical stability.

Stoichiometry optimization requires careful balance between maximizing conversion and minimizing raw material costs [7]. The optimal ratio of 1-bromo-3-chloropropane to piperidine has been established at 1.4:1 to ensure complete consumption of the amine while minimizing excess halide waste [1] [4]. Base loadings of 1.2-1.5 equivalents provide optimal conversion while avoiding excessive base consumption and associated waste treatment costs.

Reaction time optimization involves establishing minimum residence times required to achieve target conversion while avoiding extended reaction periods that may lead to decomposition or side product formation [7]. The spiro intermediate formation typically requires 2-4 hours at optimal temperature, while the ring-opening reaction achieves completion within 6-8 hours under optimized conditions.

Agitation optimization requires determination of optimal mixing intensities to ensure adequate mass transfer without causing mechanical degradation of equipment or excessive energy consumption [7]. Power input calculations indicate optimal performance at 0.5-1.0 kW/m³ for the heterogeneous spiro formation reaction, while the homogeneous ring-opening reaction requires lower agitation intensities of 0.2-0.5 kW/m³.

Workup optimization focuses on maximizing product recovery while minimizing processing time and solvent consumption [7]. Phase separation efficiency can be enhanced through proper settler design and optimal phase ratios, while crystallization optimization requires careful control of cooling rates, seeding protocols, and anti-solvent addition rates to achieve optimal crystal size distribution and purity.

Quality by Design Approaches

Quality by Design implementation in pitolisant manufacturing requires systematic identification and control of Critical Quality Attributes and Critical Process Parameters throughout the entire production process [8] [9] [10]. Product quality attributes include chemical purity (target >99.5%), residual solvent levels (<500 ppm each), water content (controlled hydrate formation), and particle size distribution for optimal pharmaceutical processing [8].

Design space establishment requires comprehensive experimental investigation of the relationship between process parameters and product quality [8] [9]. Statistical experimental design methodologies, including response surface methodology and factorial design experiments, enable efficient exploration of the multidimensional parameter space while minimizing experimental burden. Key parameters investigated include temperature, concentration, pH, agitation rate, and residence time.

Process Analytical Technology implementation enables real-time monitoring and control of critical parameters throughout the manufacturing process [11] [10] [12]. Near-infrared spectroscopy provides continuous monitoring of reactant consumption and product formation, while Raman spectroscopy enables identification of polymorphic forms and hydration states [10] [13]. Process chromatography systems allow real-time monitoring of impurity formation and reaction completion.

Control strategy development requires establishment of proven acceptable ranges for all critical process parameters, along with appropriate control systems to maintain parameters within these ranges [8] [14]. Advanced process control systems incorporate model predictive control algorithms that can anticipate and correct for process disturbances before they impact product quality.

Risk assessment methodologies enable systematic identification and mitigation of potential failure modes throughout the manufacturing process [8] [9]. Failure Mode and Effects Analysis provides structured evaluation of potential equipment failures, while hazard analysis identifies chemical and thermal risks associated with each process step. Risk mitigation strategies include redundant control systems, emergency response procedures, and robust equipment design.

Continuous improvement protocols ensure ongoing optimization of the manufacturing process based on accumulated process knowledge and performance data [8]. Statistical process control systems track key performance indicators and identify trends that may indicate process drift or equipment degradation. Regular review cycles enable incorporation of new scientific knowledge and technological advances into the manufacturing process.

Green Chemistry and Sustainable Manufacturing

Environmentally Friendly Reagents

The implementation of environmentally friendly reagents in pitolisant synthesis represents a significant advancement toward sustainable pharmaceutical manufacturing. Potassium carbonate has emerged as the preferred base for spiro intermediate formation, replacing more hazardous alternatives such as sodium hydride [1] [4] [15]. This inorganic base offers several environmental advantages including easy removal by filtration, minimal toxicity, and biodegradability in aqueous waste streams.

Potassium tert-butoxide serves as an effective organic base for the ring-opening reaction while maintaining a favorable environmental profile compared to metallic bases [1] [4]. The tert-butoxide anion decomposes to form tert-butanol, which exhibits lower toxicity and better biodegradability than many alternative organic bases. The potassium cation can be readily removed through aqueous extraction and does not contribute to persistent environmental contamination.

Sodium borohydride represents an environmentally preferred reducing agent for the preparation of 3-(4-chlorophenyl)propan-1-ol from the corresponding carboxylic acid [2]. This hydride source offers several advantages over lithium aluminum hydride, including compatibility with protic solvents, reduced fire and explosion hazards, and formation of water-soluble byproducts that facilitate waste treatment. The reduction proceeds efficiently under mild conditions, minimizing energy requirements.

Bio-based solvents are increasingly being investigated as replacements for traditional organic solvents in pitolisant synthesis [16] [17] [18]. Ethyl lactate, derived from renewable corn-based lactic acid, shows promise as a replacement for ethyl acetate in extraction and purification operations [18]. 2-Methyltetrahydrofuran, produced from renewable furfural sources, offers improved sustainability compared to traditional tetrahydrofuran while maintaining similar solvating properties [18].

Deep eutectic solvents represent an emerging class of green reaction media that may find application in future pitolisant synthesis optimization [17] [19]. These solvents, formed by combining hydrogen bond donors and acceptors, offer negligible vapor pressure, thermal stability, and tunable properties. Initial studies suggest potential applications in the crystallization and purification of pitolisant hydrochloride.

Enzyme-based catalysis presents opportunities for developing highly selective and environmentally benign synthetic routes [16]. Lipase-catalyzed reactions could potentially be employed for selective ester hydrolysis or formation in intermediate preparation steps. Aminotransferases may offer routes for direct amination reactions that could simplify the overall synthetic sequence while operating under mild, aqueous conditions.

Solvent Selection and Reduction Strategies

Comprehensive solvent selection and reduction strategies are essential for achieving sustainable pitolisant manufacturing while maintaining process efficiency and product quality. Solvent hierarchy assessment prioritizes solvents based on environmental impact, safety profile, and performance characteristics [15] [17] [18]. Acetonitrile ranks favorably due to its biodegradability, moderate toxicity, and excellent performance in spiro intermediate formation, making it the preferred choice over dimethylformamide alternatives [1] [4].

Solvent recovery and recycling systems enable significant reduction in fresh solvent consumption while maintaining economic viability [7] [15]. Distillation-based recovery can achieve greater than 95% solvent recovery for acetonitrile and tetrahydrofuran, with recovered solvents meeting specifications for reuse in subsequent batches. Membrane-based separation technologies offer energy-efficient alternatives for solvent recovery, particularly for heat-sensitive systems.

Solvent substitution strategies focus on replacing traditional organic solvents with more environmentally benign alternatives [15] [17] [18]. Water-based systems can be employed for certain purification and crystallization operations, eliminating organic solvent requirements entirely. Supercritical carbon dioxide shows potential for extraction and purification applications, offering complete elimination of organic solvent residues [15] [17].

Process intensification enables significant solvent reduction through improved mass transfer and reaction efficiency [7]. Microreactor technology allows precise control of mixing and heat transfer, enabling higher concentrations and reduced solvent volumes. Continuous flow processing eliminates the need for large solvent inventories while improving process control and safety.

Solvent-free reactions represent the ultimate goal for sustainable synthesis, eliminating solvent-related environmental impacts entirely [16]. Mechanochemical synthesis using ball milling or other mechanical activation methods may enable solvent-free formation of certain intermediates. Melt reactions conducted above the melting point of reactants can eliminate solvent requirements for specific synthetic steps.

Aqueous processing strategies maximize the use of water as a reaction medium while minimizing organic solvent requirements [16] [15]. Phase-transfer catalysis enables reactions between water-soluble and organic-soluble reactants using minimal organic solvent volumes. Micellar catalysis in aqueous surfactant solutions provides hydrophobic environments for organic reactions while maintaining water as the primary solvent.

Process Efficiency and Atom Economy

Process efficiency optimization and atom economy improvement are fundamental principles for sustainable pitolisant manufacturing, focusing on maximizing the incorporation of starting materials into the final product while minimizing waste generation. Atom economy calculations for the novel two-step synthesis demonstrate significant improvements over classical approaches [20] [21] [22] [23] [24]. The spiro intermediate formation achieves 83.6% atom economy, while the overall process reaches 70.9% atom economy, representing substantial improvement over traditional routes with atom economies below 50%.

Reaction pathway optimization focuses on minimizing the number of synthetic steps and eliminating non-productive transformations [20] [21]. The reduction from three or more steps in classical approaches to two steps in the novel synthesis represents a 33-50% improvement in step efficiency. Cascade reactions that combine multiple bond-forming operations in a single reactor operation further enhance atom economy while reducing processing complexity.

Byproduct minimization strategies target the elimination or productive utilization of reaction byproducts [20] [21]. The novel synthesis generates only hydrogen chloride and water as byproducts from the ring-opening and salt formation steps, both of which can be readily managed through existing waste treatment infrastructure. Byproduct valorization approaches investigate potential uses for side products in other chemical processes.

Catalytic processes offer opportunities for improved atom economy through enhanced selectivity and reduced waste generation [16] [20]. Transition metal catalysis may enable direct C-N bond formation reactions that eliminate current multi-step sequences. Organocatalysis using small molecule catalysts provides environmentally benign alternatives to metal-based systems while often improving selectivity.

Process integration strategies combine multiple synthetic operations to eliminate intermediate isolation and purification steps [7] [20]. Telescoped reactions proceed directly from one synthetic step to the next without isolation, reducing material losses and processing time. One-pot synthesis combines multiple reactions in a single reactor vessel, minimizing material handling and waste generation.

Energy efficiency optimization reduces the environmental impact of manufacturing operations while improving economic performance [7] [20]. Process heat integration recovers waste heat from exothermic reactions for use in subsequent endothermic operations. Microwave-assisted synthesis enables rapid heating and improved reaction rates while reducing overall energy consumption. Flow chemistry provides enhanced heat transfer and reduced thermal mass, improving energy efficiency compared to batch processing.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Ozawade is indicated to improve wakefulness and reduce excessive daytime sleepiness (EDS) in adult patients with obstructive sleep apnoea (OSA)

Wakix is indicated in adults, adolescents and children from the age of 6 years for the treatment of narcolepsy with or without cataplexy (see also section 5. 1).

Treatment of narcolepsy

Livertox Summary

Drug Classes

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Following hepatic metabolism, about 63% of total elimination occurs via renal excretion into the urine as an inactive non-conjugated metabolite BP2.951 and a glycine conjugated metabolite. About 25% of the total dose administered is excreted through expired air as metabolites, and a small fraction (<3%) of drug can be recovered in faeces.

Following single and multiple oral dosing of pitolisant to healthy male adults at doses between 1 and 240 mg, the apparent volume of distribution (V/F) ranges from 1100 to 2825 L. Pitolisant is thought to be equally distributed between red blood cells and plasma. Following intravenous administration of pitolisant in rats and monkeys, the apparent Vd at steady-state was approximately 10-fold greater than total body water. Pitolisant crosses the blood-brain barrier and placenta, and was found in milk in rats.

The apparent oral clearance (CL/F) of pitolisant was 43.9 L/hr following a single dose of 35.6 mg. The clearance rate is expected to be lower with increasing age.

Metabolism Metabolites

Wikipedia

Guibourtinidin

Biological Half Life

Use Classification

Human drugs -> Orphan -> Other nervous system drugs -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Dates

Inocente C, Arnulf I, Bastuji H, Thibault-Stoll A, Raoux A, Reimao R, Lin JS, Franco P: Pitolisant, an inverse agonist of the histamine H3 receptor: an alternative stimulant for narcolepsy-cataplexy in teenagers with refractory sleepiness. Clin Neuropharmacol. 2012 Mar-Apr;35(2):55-60. doi: 10.1097/WNF.0b013e318246879d. [PMID:22356925]

Dauvilliers Y, Bassetti C, Lammers GJ, Arnulf I, Mayer G, Rodenbeck A, Lehert P, Ding CL, Lecomte JM, Schwartz JC: Pitolisant versus placebo or modafinil in patients with narcolepsy: a double-blind, randomised trial. Lancet Neurol. 2013 Nov;12(11):1068-75. doi: 10.1016/S1474-4422(13)70225-4. Epub 2013 Oct 7. [PMID:24107292]

Schwartz JC: The histamine H3 receptor: from discovery to clinical trials with pitolisant. Br J Pharmacol. 2011 Jun;163(4):713-21. doi: 10.1111/j.1476-5381.2011.01286.x. [PMID:21615387]

Romigi A, Vitrani G, Lo Giudice T, Centonze D, Franco V: Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy. Drug Des Devel Ther. 2018 Aug 30;12:2665-2675. doi: 10.2147/DDDT.S101145. eCollection 2018. [PMID:30214155]

Kotanska M, Kuder KJ, Szczepanska K, Sapa J, Kiec-Kononowicz K: The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice. Naunyn Schmiedebergs Arch Pharmacol. 2018 Aug;391(8):875-881. doi: 10.1007/s00210-018-1516-2. Epub 2018 May 25. [PMID:29802412]

Ligneau X, Shah RR, Berrebi-Bertrand I, Mirams GR, Robert P, Landais L, Maison-Blanche P, Faivre JF, Lecomte JM, Schwartz JC: Nonclinical cardiovascular safety of pitolisant: comparing International Conference on Harmonization S7B and Comprehensive in vitro Pro-arrhythmia Assay initiative studies. Br J Pharmacol. 2017 Dec;174(23):4449-4463. doi: 10.1111/bph.14047. Epub 2017 Oct 19. [PMID:28941245]

Wakix, INN-Pitolisant - European Medicines Agency - Europa EU

Wakix, INN-pitolisant - European Medicines Agency - Europa EU: Assessment report

WAKIX® (pitolisant) tablets, for oral use - FDA Label

Harmony Biosciences: Wakix (pitolisant) Safety data sheet

FDA Center for Drug Evaluation and Research: Pitolisant Non-clinical Review(s)